1-(2,2,2-Trifluoroethyl)-1H-pyrazole-3-carbonitrile
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Overview
Description
1-(2,2,2-Trifluoroethyl)-1H-pyrazole-3-carbonitrile is a fluorinated organic compound characterized by the presence of a trifluoroethyl group attached to a pyrazole ring, which also bears a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2,2-Trifluoroethyl)-1H-pyrazole-3-carbonitrile typically involves the reaction of 2,2,2-trifluoroethyl hydrazine with a suitable nitrile precursor under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the pyrazole ring. The reaction temperature is usually maintained between 60-80°C to ensure optimal yield and purity of the product .
Industrial Production Methods: Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process. Purification steps such as distillation or recrystallization are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-(2,2,2-Trifluoroethyl)-1H-pyrazole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The trifluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Scientific Research Applications
1-(2,2,2-Trifluoroethyl)-1H-pyrazole-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties such as high thermal stability and resistance to degradation .
Mechanism of Action
The mechanism of action of 1-(2,2,2-Trifluoroethyl)-1H-pyrazole-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The trifluoroethyl group enhances the compound’s ability to penetrate biological membranes and interact with hydrophobic pockets within proteins. This interaction can result in the inhibition or activation of specific enzymes, thereby exerting its biological effects .
Comparison with Similar Compounds
- 1-(2,2,2-Trifluoroethyl)-1H-pyrazole-4-carbonitrile
- 1-(2,2,2-Trifluoroethyl)-1H-pyrazole-5-carbonitrile
- 2-(2,2,2-Trifluoroethyl)-1H-pyrazole-3-carbonitrile
Uniqueness: 1-(2,2,2-Trifluoroethyl)-1H-pyrazole-3-carbonitrile is unique due to the specific positioning of the trifluoroethyl and carbonitrile groups on the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to its analogs, it may exhibit different reactivity and potency in biological systems .
Properties
Molecular Formula |
C6H4F3N3 |
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Molecular Weight |
175.11 g/mol |
IUPAC Name |
1-(2,2,2-trifluoroethyl)pyrazole-3-carbonitrile |
InChI |
InChI=1S/C6H4F3N3/c7-6(8,9)4-12-2-1-5(3-10)11-12/h1-2H,4H2 |
InChI Key |
AVRCVFHNMIUKGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1C#N)CC(F)(F)F |
Origin of Product |
United States |
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